2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid
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Overview
Description
“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid” is a compound with the empirical formula C20H21NO5 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 355.38 . The SMILES string representation is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key is JBIRUWVMQYLPPX-SFHVURJKSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 355.38 . The empirical formula is C20H21NO5 . The SMILES string representation is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key is JBIRUWVMQYLPPX-SFHVURJKSA-N .Scientific Research Applications
Peptide Synthesis Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized as a protective group for hydroxy-groups in the synthesis of peptides and oligomers. Fmoc provides a stable protection for amino groups that can be removed under mild base conditions, thus preserving the integrity of the molecule during the peptide synthesis process. For instance, Gioeli and Chattopadhyaya (1982) demonstrated the application of Fmoc in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with acid- and base-labile protecting groups and its easy removal under specific conditions (Gioeli & Chattopadhyaya, 1982). Similarly, Mellor and Chan (1997) employed Fmoc-protected N-alkylhydroxylamines for the synthesis of N-substituted hydroxamic acids, showcasing its utility in solid-phase synthesis (Mellor & Chan, 1997).
Materials Science and Functional Molecules
Fmoc-modified amino acids and short peptides exhibit unique self-assembly properties, making them suitable for the fabrication of functional materials. Tao et al. (2016) reviewed the self-organization of Fmoc-modified biomolecules, discussing their potential in applications such as cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the formation of structured materials (Tao, Levin, Adler‐Abramovich, & Gazit, 2016).
Organic Chemistry and Synthesis
The versatility of Fmoc is also evident in organic synthesis, where it serves as a protective group for amide bonds and facilitates the synthesis of complex molecules. Johnson et al. (1993) highlighted the use of N,O-bis-Fmoc derivatives in the preparation of peptides with reversibly protected peptide bonds, demonstrating its role in preventing interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Safety and Hazards
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)11-21(26)9-10-22(13-21)20(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,26H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBSQXRPGMVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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